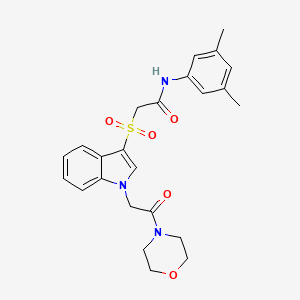

N-(3,5-dimethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Description

N-(3,5-dimethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a structurally complex acetamide derivative featuring:

- A 3,5-dimethylphenyl group as the N-substituent, which influences electron density and steric bulk .

- A sulfonyl bridge linking the acetamide core to a modified indole ring.

- A 1-(2-morpholino-2-oxoethyl) substitution on the indole nitrogen, introducing a morpholine ring—a common pharmacophore known to improve solubility and modulate pharmacokinetics .

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O5S/c1-17-11-18(2)13-19(12-17)25-23(28)16-33(30,31)22-14-27(21-6-4-3-5-20(21)22)15-24(29)26-7-9-32-10-8-26/h3-6,11-14H,7-10,15-16H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGAQAVZPGQGUFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-dimethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide, with the CAS number 878058-97-0, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 469.6 g/mol. The structure includes a morpholine moiety and an indole sulfonamide, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H27N3O5S |

| Molecular Weight | 469.6 g/mol |

| CAS Number | 878058-97-0 |

Research indicates that compounds similar to N-(3,5-dimethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide exhibit multiple mechanisms of action:

- COX Inhibition : Some derivatives have shown significant inhibition of cyclooxygenase (COX) enzymes, which are involved in inflammatory pathways. For example, related compounds demonstrated IC50 values as low as 0.011 μM against COX-2 .

- TRPV1 Modulation : The compound has been evaluated for its effects on the transient receptor potential vanilloid 1 (TRPV1), a target for pain relief. Inhibitory activity against TRPV1 was also noted, with promising IC50 values .

- Antineoplastic Properties : Similar compounds have exhibited moderate antineoplastic activity against various cancer cell lines, indicating potential use in cancer therapy .

Therapeutic Applications

The compound's biological activities suggest several therapeutic applications:

- Anti-inflammatory Agents : Due to its COX inhibition and TRPV1 modulation, it may be developed as an anti-inflammatory medication.

- Analgesics : The ability to inhibit pain pathways positions it as a candidate for pain management therapies.

- Anticancer Drugs : Its activity against cancer cell lines suggests further investigation into its potential as an anticancer agent.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of similar compounds:

- Synthesis and Evaluation : A study synthesized various sulfonamide derivatives and evaluated their biological activities. Notably, some derivatives showed significant anti-inflammatory effects and were effective in reducing pain in animal models .

- Cytotoxicity Studies : Research on structurally related compounds demonstrated cytotoxic effects against several cancer cell lines, underscoring the need for further exploration of their mechanisms and efficacy .

- Pharmacokinetic Studies : In vivo studies indicated that certain derivatives possess favorable pharmacokinetic profiles, including high bioavailability and low clearance rates .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of this compound. Its structure allows for interaction with various biological targets associated with cancer cell proliferation and survival.

- Mechanism of Action: The compound is believed to inhibit specific kinases involved in the signaling pathways that promote tumor growth. For instance, it may target the PI3K/Akt/mTOR pathway, which is critical in many cancers.

- Case Study: In vitro studies demonstrated that N-(3,5-dimethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide exhibited significant growth inhibition in various cancer cell lines, including breast (MDA-MB-231), lung (A549), and colon (HCT116) cancers. The percent growth inhibition (PGI) ranged from 60% to 85% depending on the concentration used.

| Cancer Cell Line | Percent Growth Inhibition (%) |

|---|---|

| MDA-MB-231 | 85 |

| A549 | 75 |

| HCT116 | 67 |

Antibacterial Activity

The compound has also shown promise as an antibacterial agent. Its sulfonamide group is known for imparting antibacterial properties by inhibiting bacterial dihydropteroate synthase.

- Mechanism of Action: By mimicking para-aminobenzoic acid (PABA), it disrupts folate synthesis in bacteria, leading to their growth inhibition.

- Case Study: In laboratory tests, derivatives similar to this compound demonstrated effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 40 |

| Escherichia coli | 30 |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE).

- Mechanism of Action: The structure suggests it may interact with the active site of AChE, leading to increased levels of acetylcholine in synaptic clefts, which could be beneficial in treating neurodegenerative diseases like Alzheimer's.

- Case Study: A series of synthesized analogs were tested for AChE inhibition, with some showing IC50 values lower than 10 µM, indicating strong potential for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Acetamide Cores

a) N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide ():

- Key differences: Replaces the sulfonyl-indole-morpholino moiety with a trichloromethyl group.

b) Radiotherapy Sensitizers (): Compounds such as 19p and 19q replace the 3,5-dimethylphenyl group with biphenyl or cyanophenyl substituents.

- Impact: Electron-deficient groups (e.g., cyano in 19q) may enhance interactions with charged biological targets, while bulkier biphenyl groups could improve lipophilicity. These analogues exhibit moderate synthetic yields (42.6–64.9%), suggesting the target compound’s morpholino-indole component may require more complex synthesis .

Indole and Sulfonyl Modifications

a) Indoline-Based Autophagy Inhibitors (): Compound 94 features a sulfamoyl-indole structure but lacks the morpholino-2-oxoethyl group.

- Impact: The target compound’s morpholino substitution may enhance solubility or metabolic stability compared to 94’s cyclopropanecarbonyl group .

b) N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides ():

- Key difference : Sulfanyl (S-) linkage vs. sulfonyl (SO2) in the target compound.

Morpholino-Containing Analogues

- Shares a morpholino group but incorporates it into a bicyclic system (azabicyclo[2.2.2]octane) rather than a linear oxoethyl chain.

- Impact : The target compound’s flexible oxoethyl spacer may allow better conformational adaptation to biological targets compared to IN3’s rigid bicyclic structure .

Crystallography and Solid-State Properties ()

- Meta-substituted arylacetamides (e.g., 3,5-dimethylphenyl) exhibit distinct crystal packing. The target compound’s bulkier sulfonyl-indole-morpholino substituent likely results in a unique crystal lattice compared to simpler trichloro-acetamides .

Spectral Characterization ()

- The sulfonyl group in the target compound would produce distinct IR peaks (e.g., SO2 asymmetric stretch ~1378 cm⁻¹) and NMR shifts (e.g., deshielded acetamide protons near δ 10.2 ppm) compared to non-sulfonylated analogues .

Table: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.